REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([I:8])[C:5]([CH3:9])=[CH:4][N:3]=1.[OH-].[NH4+:11]>>[I:8][C:6]1[C:5]([CH3:9])=[CH:4][N:3]=[C:2]([NH2:11])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
|
FC1=NC=C(C(=C1)I)C
|
Name
|
|
Quantity
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300 mL
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Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Upon cooling to room temperature a white solid
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Type
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CUSTOM
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Details
|
separated
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Type
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CUSTOM
|
Details
|
The solid was collected
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
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Details
|
dried in vacuo
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Name
|
|
Type
|
product
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Smiles
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IC1=CC(=NC=C1C)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |